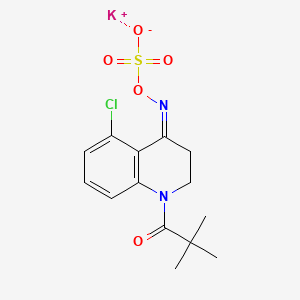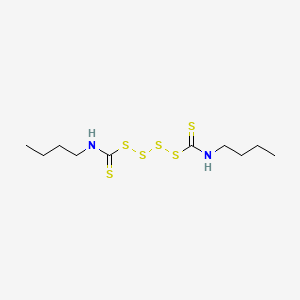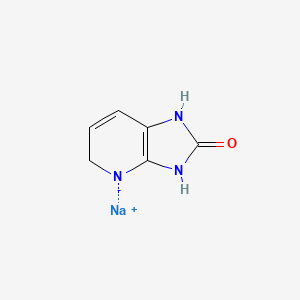
(+-)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is a synthetic organic compound. It features a pyrrolidinone core substituted with a chlorobenzoyl group and a pentyloxy chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step often involves the reaction of the pyrrolidinone core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pentyloxy Chain: This can be done through nucleophilic substitution reactions where the pyrrolidinone core is reacted with a pentyloxy halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group of the chlorobenzoyl moiety, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorobenzoyl)-2-pyrrolidinone: Lacks the pentyloxy chain.
1-(4-Methylbenzoyl)-5-(pentyloxy)-2-pyrrolidinone: Has a methyl group instead of a chlorine atom.
1-(4-Chlorobenzoyl)-5-(methoxy)-2-pyrrolidinone: Has a methoxy group instead of a pentyloxy chain.
Uniqueness
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is unique due to the combination of its chlorobenzoyl and pentyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
136410-18-9 |
|---|---|
Molekularformel |
C16H20ClNO3 |
Molekulargewicht |
309.79 g/mol |
IUPAC-Name |
1-(4-chlorobenzoyl)-5-pentoxypyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClNO3/c1-2-3-4-11-21-15-10-9-14(19)18(15)16(20)12-5-7-13(17)8-6-12/h5-8,15H,2-4,9-11H2,1H3 |
InChI-Schlüssel |
NJWDIISBVSAXEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)







